molecular formula C11H12N2O3 B1514818 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid CAS No. 915922-14-4

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid

Cat. No. B1514818
CAS RN: 915922-14-4
M. Wt: 220.22 g/mol
InChI Key: IIIUPHBWZXOBMI-UHFFFAOYSA-N
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Description

“4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” is a chemical compound with the molecular formula C11H12N2O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” can be represented by the InChI code: 1S/C11H12N2O3/c1-7-2-3-8(10(14)15)6-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15) . This indicates that the molecule consists of a benzoic acid group attached to a 2-oxoimidazolidinyl group at the 3-position and a methyl group at the 4-position on the benzene ring.


Physical And Chemical Properties Analysis

“4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” is a solid at room temperature . Its molecular weight is 220.23 .

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid may serve as a precursor in the synthesis of various therapeutic agents. Its imidazolidinone core is a feature found in many pharmacologically active compounds, which suggests its potential utility in drug design and development .

Material Science: Polymer Synthesis

The benzoic acid moiety of 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid can be utilized in polymer chemistry. It could potentially be involved in creating novel polymers with unique properties, such as increased thermal stability or specific interaction capabilities .

Environmental Science: Analyte in Environmental Monitoring

This compound could be used as a standard or analyte in environmental monitoring techniques. Its unique chemical signature allows for its detection and quantification in various environmental samples, aiding in the assessment of pollution levels .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid might be used in enzyme inhibition studies due to its potential to interact with active sites, particularly in enzymes where imidazolidinone is a known inhibitor .

Pharmacology: Cancer Research

The structure of 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid is similar to compounds that have been studied for their anti-cancer properties. It could be a candidate for the development of new oncology drugs, especially in targeted therapies aiming to disrupt specific cellular pathways .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a calibration standard in chromatography and spectroscopy. Its distinct chemical structure makes it suitable for method development and validation in analytical assays .

Chemical Engineering: Process Optimization

In chemical engineering, 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid could be studied for its properties under different process conditions. This can lead to optimization of chemical processes, including synthesis and purification methods .

Safety and Hazards

The safety data sheet (SDS) for “4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid” indicates that it may be harmful if swallowed (H302) and it is classified as Acute Tox. 4 Oral . It should be handled with appropriate safety precautions to prevent exposure.

properties

IUPAC Name

4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-2-3-8(10(14)15)6-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIUPHBWZXOBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651043
Record name 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid

CAS RN

915922-14-4
Record name 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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